Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl-
Description
Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- (CAS: 2362-10-9; EC No.: 219-109-1), is a chlorinated organosilicon compound characterized by a central disiloxane backbone (Si–O–Si) with two tetramethyl-substituted silicon atoms. Each silicon atom is further bonded to a 4-chlorobutyl group (Cl–(CH₂)₄–). This structure imparts unique reactivity and physical properties due to the combination of flexible butyl chains, polar chlorine substituents, and hydrophobic methyl groups.
Properties
CAS No. |
72066-91-2 |
|---|---|
Molecular Formula |
C12H28Cl2OSi2 |
Molecular Weight |
315.42 g/mol |
IUPAC Name |
4-chlorobutyl-[4-chlorobutyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C12H28Cl2OSi2/c1-16(2,11-7-5-9-13)15-17(3,4)12-8-6-10-14/h5-12H2,1-4H3 |
InChI Key |
VNSGKFYNTMOABN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCCCl)O[Si](C)(C)CCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- typically involves the reaction of 1,3-dichlorotetramethyldisiloxane with 4-chlorobutylmagnesium bromide in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the disiloxane backbone. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- on a large scale.
Chemical Reactions Analysis
Types of Reactions
Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 4-chlorobutyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form disiloxane derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of disiloxane derivatives with reduced functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to reduce the compound under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield disiloxane derivatives with amine functional groups, while oxidation reactions can produce disiloxane derivatives with hydroxyl or carbonyl groups.
Scientific Research Applications
Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound is used in the development of novel biomaterials and as a tool for studying biological processes involving silicon-containing compounds.
Industry: The compound is used in the production of specialty silicones and as a component in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Disiloxane, 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyl- involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions and other molecules, which can influence its reactivity and biological activity. The presence of the 4-chlorobutyl groups allows for specific interactions with biological membranes and proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
Hydroxyalkyl-Functionalized Disiloxanes
- Examples :
- 1,3-bis(hydroxypropyl)-1,1,3,3-tetramethyldisiloxane
- 1,3-bis(hydroxyethoxypropyl)-1,1,3,3-tetramethyldisiloxane
- Key Differences :
- Reactivity : Hydroxyl groups enable reactions with diisocyanates to form poly(siloxane-urethane) copolymers, enhancing biocompatibility and flame retardance .
- Applications : Used in medical coatings, flexible elastomers, and environmentally friendly polymers .
- Synthesis : Optimized for high yields (e.g., 85–90%) via controlled hydrosilylation .
Epoxy-Functionalized Disiloxanes
- Example : 1,3-bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane
- Key Differences :
Chlorinated Disiloxanes
- Examples :
- 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane (CAS: 2943-70-6)
- 1,3-bis(chloromethyl)-1,1,3,3-tetraethyldisiloxane (CAS: 62336-43-0)
- Key Differences: Reactivity: Chloromethyl groups are more reactive than chlorobutyl due to shorter chain length, favoring faster nucleophilic substitutions .
Amino-Functionalized Disiloxanes
- Example: 1,3-bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane
- Key Differences :
Comparative Data Table
Physical and Chemical Properties
- Hydrophobicity: Chlorobutyl derivatives are less polar than hydroxy- or amino-functionalized disiloxanes but more hydrophobic than methoxy-substituted analogs (e.g., logP = 0.726 for tetramethoxy variant ).
- Thermal Stability: Chlorinated disiloxanes may exhibit lower thermal stability compared to epoxy or aromatic-substituted variants (e.g., BCB resin monomer with bicyclo groups, stable up to 477°C ).
Q & A
Q. Characterization :
Basic Question: How do physical properties (e.g., density, boiling point) vary with structural modifications in disiloxanes?
Methodological Answer:
Physical properties depend on substituent length and polarity. For example:
- Density : Increases with bulky/polar groups. For 1,3-divinyltetramethyldisiloxane, density decreases from 822.67 kg/m³ at 283.15 K to 778.04 kg/m³ at 328.15 K due to thermal expansion .
- Boiling Point : Longer alkyl chains (e.g., butyl vs. methyl) elevate boiling points. 1,3-Dichlorotetramethyldisiloxane boils at ~175°C (0.02 mmHg) , while hydroxypropyl derivatives require higher temperatures .
Table : Select Physical Properties
| Compound | Boiling Point (°C) | Density (g/cm³) | Ref. |
|---|---|---|---|
| 1,3-Dichlorotetramethyldisiloxane | 175 (0.02 mmHg) | 1.12 (25°C) | |
| 1,3-Bis(3-aminopropyl) derivative | 135 (10 mmHg) | 0.89 (25°C) |
Advanced Question: How does incorporating disiloxanes into poly(siloxane-urethane) copolymers affect phase miscibility and mechanical properties?
Methodological Answer:
Disiloxanes with hydroxyalkyl/hydroxyester groups enhance phase compatibility:
- Hydrogen Bonding : Polar ester groups in 1,3-bis(6-hydroxyhexanoylmethyl) derivatives improve miscibility between siloxane (soft) and urethane (hard) segments .
- Thermal Stability : Copolymers retain flexibility at −120°C to 120°C due to siloxane backbone .
- Mechanical Testing : Tensile strength increases by 20–30% compared to non-siloxane analogs, validated via dynamic mechanical analysis (DMA) .
Q. Experimental Design :
- Use diisocyanates (e.g., HDI, IPDI) with stoichiometric hydroxy-functionalized disiloxanes.
- Monitor curing via FT-IR (NCO peak disappearance at 2270 cm⁻¹) .
Advanced Question: What analytical methods resolve contradictions in reactivity data for disiloxane modifiers in epoxy resins?
Methodological Answer:
Contradictions arise from competing effects of functionality vs. chain length. For example:
- Functionality : Hexafunctional amines (Z-1) accelerate epoxy curing but reduce flexibility.
- Chain Length : 1,3-Bis(glycidyloxypropyl) disiloxane’s longer chain offsets reduced functionality, balancing curing rate and mechanical properties .
Q. Resolution Strategy :
- Isothermal Calorimetry : Quantify curing kinetics (e.g., activation energy via Arrhenius plots).
- Crosslink Density Analysis : Use swelling experiments (Flory-Rehner equation) to correlate structure with network formation .
Advanced Question: How do environmental and toxicity assessments inform safe handling protocols for chlorobutyl disiloxanes?
Methodological Answer:
Regulatory data guide lab safety:
- Aquatic Toxicity : Chronic Category 4 (EC50 >100 mg/L for Daphnia) .
- Handling : Use fume hoods, nitrile gloves, and N95 masks. Avoid water release (reporting thresholds apply per §721.90) .
- Waste Management : Hydrolyze chlorosiloxanes with aqueous ethanol to inert silanols .
Table : Hazard Classification (Example)
| Parameter | Value | Ref. |
|---|---|---|
| Oral LD50 | >2000 mg/kg | |
| Skin Irritation | Not classified |
Advanced Question: What strategies improve the yield of hydroxy-functionalized disiloxanes for biomedical applications?
Methodological Answer:
Optimize reaction conditions:
- Catalyst : Use dibutyltin dilaurate (0.1–0.5 wt%) for hydroxyester synthesis, reducing side reactions .
- Solvent-Free Routes : Eliminate THF to reduce purification steps (yield increases from 65% to 85%) .
- Characterization : Validate purity via ¹H NMR integration (e.g., hydroxy proton at δ 1.5–2.0 ppm) .
Application Example : Biocompatible poly(siloxane-urethane) coatings for medical devices require >97% purity (validated via GC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
